molecular formula C8H17NO B13242364 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL

2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL

Cat. No.: B13242364
M. Wt: 143.23 g/mol
InChI Key: OAWZMDOPEAFERM-UHFFFAOYSA-N
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Description

Its structure comprises a pyrrolidine ring substituted with an ethyl group at the 5-position and a hydroxymethyl (-CH2OH) side chain.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(5-ethylpyrrolidin-2-yl)ethanol

InChI

InChI=1S/C8H17NO/c1-2-7-3-4-8(9-7)5-6-10/h7-10H,2-6H2,1H3

InChI Key

OAWZMDOPEAFERM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL typically involves the reaction of 5-ethylpyrrolidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the pyrrolidine nitrogen. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also minimizes the risk of human error and increases overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are halides or esters, depending on the reagents used.

Scientific Research Applications

2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL is an organic compound with the molecular formula C9H17NOC_9H_{17}NO. It is a derivative of pyrrolidine, which is a five-membered, nitrogen-containing heterocycle. This compound has diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry
2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL is used as a building block in the synthesis of complex organic molecules.

Biology
This compound is studied for its potential biological activity, including its effects on various enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Medicine
Ongoing research explores the potential of 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL as a pharmaceutical intermediate or active ingredient.

Industry
2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL is used in the production of specialty chemicals and materials.

Chemical Reactions

2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL undergoes various chemical reactions:

  • Oxidation The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction The compound can be reduced to form the corresponding amine, typically using reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4).
  • Substitution The hydroxyl group can be substituted with other functional groups, such as halides or esters, using reagents like thionyl chloride (SOCl2SOCl_2) or phosphorus tribromide (PBr3PBr_3) for halogenation reactions.

Mechanism of Action

The mechanism of action of 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural motifs and synthesis strategies from the evidence:

Substituted Ethan-1-Ol Derivatives

  • 2-(4-Bromo-2-Methoxyphenyl)ethan-1-OL (23): Synthesis Efficiency: Achieved 92% yield via reduction using borane dimethyl sulfide, indicating high efficiency under mild conditions . Comparison: Unlike 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL, this compound lacks a pyrrolidine ring but shares the hydroxymethyl group.
  • 2-(2-Methoxyphenyl)ethan-1-OL (14) :

    • Synthesis : Produced via borane dimethyl sulfide reduction or lithium aluminium hydride (LiAlH4) methods .
    • Functional Groups : Contains a methoxy-aromatic group, which contrasts with the ethylpyrrolidine moiety in the target compound.

Pyrrolidine-Containing Analogues

  • Reductive Amination: Used to synthesize methyl 2-(5-(2-aminopropyl)-2-methoxyphenyl)acetate (10), demonstrating the utility of reductive steps in generating amine-containing intermediates .
  • Protection Reactions : For example, 2-(4-bromo-2-methoxyphenethoxy)tetrahydro-2H-pyran (24) employs tetrahydropyran (THP) as a protecting group for alcohols . This strategy could theoretically apply to 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL to stabilize its hydroxymethyl group during synthesis.

Key Comparative Parameters

Parameter 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL 2-(4-Bromo-2-Methoxyphenyl)ethan-1-OL (23) 2-(2-Methoxyphenyl)ethan-1-OL (14)
Core Structure Pyrrolidine ring + ethyl + -CH2OH Aromatic ring + bromo + methoxy + -CH2OH Aromatic ring + methoxy + -CH2OH
Synthetic Yield Not reported 92% Not explicitly stated
Functional Groups Aliphatic amine, alcohol Aromatic bromo, methoxy, alcohol Aromatic methoxy, alcohol
Potential Reactivity High (due to pyrrolidine basicity) Moderate (steric hindrance from bromo) Low (simple aromatic system)

Biological Activity

2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by an ethyl substitution on the pyrrolidine ring, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, emphasizing its interactions with enzymes and receptors, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL can be represented by the following structural formula:

C8H17N1O1\text{C}_8\text{H}_{17}\text{N}_1\text{O}_1

This structure includes a pyrrolidine ring that is known for its role in various biological mechanisms. The ethyl group attached to the nitrogen atom influences the compound's chemical reactivity and biological activity, making it distinct from other similar compounds.

The biological activity of 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can function as either an agonist or antagonist depending on the target:

  • Agonist Activity : Enhances receptor activation, potentially leading to increased physiological responses.
  • Antagonist Activity : Inhibits receptor activation, which can be beneficial in conditions where overactivation occurs.

The exact mechanism varies based on the biochemical context and the specific targets involved.

Enzymatic Interactions

Research indicates that 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL may influence various enzymatic pathways. For example, it has been studied for its effects on:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which is crucial for neurotransmission.
  • Dopamine Receptors : The compound's structural similarity to other known dopamine receptor ligands suggests potential applications in treating neurological disorders .

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the pyrrolidine ring is a common feature in many antibacterial agents, indicating a possible role for 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL in combating infections .

Study on Antipsychotic Applications

A study explored the potential of derivatives of pyrrolidine compounds as antipsychotics. The findings indicated that compounds similar to 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL showed significant efficacy in modulating dopamine D2 receptors, suggesting a pathway for developing new treatments for schizophrenia and related disorders .

Synthesis and Efficiency

Research focused on synthesizing 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL highlighted efficient methods involving solvent-free reactions. This approach not only enhances yield but also promotes sustainability in chemical processes .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(5-Methylpyrrolidin-2-YL)ethan-1-OLMethyl substitutionModerate AChE inhibition
2-(5-Propylpyrrolidin-2-YL)ethan-1-OLPropyl substitutionAntimicrobial properties
2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL Ethyl substitutionPotential antipsychotic effects

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL in academic laboratories?

  • Methodological Answer : Synthesis optimization should focus on reaction selectivity and yield. Two common strategies include:
  • C–N Bond Formation : Analogous to HCQ synthesis (), coupling amines with halides or activated intermediates. For example, reacting 5-ethylpyrrolidin-2-amine with a hydroxyethyl electrophile under controlled pH (7–9) and temperature (60–80°C).
  • Reduction Reactions : Use of borane-dimethyl sulfide () or LiAlH₄ () for reducing intermediates like ketones to alcohols. Ensure anhydrous conditions and inert atmosphere to prevent side reactions.
  • Protection/Deprotection : Temporary protection of the hydroxyl group (e.g., using tetrahydropyranyl ethers) during amine alkylation steps ().
  • Monitoring : Track reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, gradient elution).

Q. What safety protocols are critical when handling 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods to minimize inhalation of vapors or aerosols ().
  • Spill Management : Avoid dust formation; use absorbent materials (e.g., vermiculite) for cleanup. Dispose in sealed containers labeled for hazardous waste ().
  • First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek medical attention and provide SDS ().

Advanced Research Questions

Q. How can structural ambiguities in 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL be resolved using X-ray crystallography?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
  • Refinement with SHELXL : Implement restraints for disordered ethyl/pyrrolidine groups and hydrogen-bonding networks (). Apply TWIN/BASF commands if twinning is detected ().
  • Validation Tools : Check geometry with PLATON and R-factor convergence (<5% discrepancy) ().
  • Example : A recent study on β₂-adrenoceptor agonists resolved similar structural ambiguities using anisotropic displacement parameters for flexible side chains ().

Q. How should researchers address contradictions between NMR and X-ray crystallography data for this compound?

  • Methodological Answer :
  • NMR Analysis : Confirm stereochemistry and purity via ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for ethyl CH₃; δ 3.5–4.0 ppm for hydroxyl protons) (). Use 2D techniques (COSY, NOESY) to assign axial/equatorial protons in the pyrrolidine ring.
  • Crystallographic Validation : Compare bond lengths/angles from X-ray data with DFT-optimized structures. Discrepancies may arise from crystal packing effects ().
  • Case Study : A quinoline derivative showed conflicting NOE interactions and X-ray torsional angles, resolved by re-evaluating solvent effects in NMR ().

Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting receptor selectivity?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at the pyrrolidine nitrogen or hydroxyl group. For example, replacing ethyl with bulkier groups (tert-butyl) to assess steric effects ().
  • In Silico Screening : Perform molecular docking (AutoDock Vina) using β₂-adrenoceptor crystal structures (PDB: 2RH1) to predict binding affinities ().
  • Functional Assays : Measure cAMP production in HEK293 cells transfected with β₁/β₂ receptors. Compare EC₅₀ values to determine selectivity ().

Q. How can in vitro models be designed to study the metabolic pathways of 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL?

  • Methodological Answer :
  • Hepatocyte Incubations : Use primary human hepatocytes or HepG2 cells. Incubate with 10 μM compound and collect samples at 0, 1, 3, 6, 24 hours ().
  • Metabolite Identification : Employ LC-HRMS (Q-TOF) with positive/negative ionization. Key phase I metabolites may include hydroxylated pyrrolidine or oxidized ethanol groups.
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes ().

Q. What computational approaches are effective in predicting the physicochemical properties of this compound?

  • Methodological Answer :
  • LogP Calculation : Use ChemAxon or Schrodinger’s QikProp to estimate partition coefficients. Experimental validation via shake-flask method (octanol/water) ().
  • pKa Prediction : Employ MarvinSketch (ChemAxon) to assess basicity of the pyrrolidine nitrogen (predicted pKa ~9.5).
  • Solubility Modeling : Use MOE’s solubility module, accounting for hydrogen-bond donors (OH, NH) and molecular volume ().

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